molecular formula C14H8FNO2 B6364503 2-(3-Cyanophenyl)-5-fluorobenzoic acid CAS No. 1183275-64-0

2-(3-Cyanophenyl)-5-fluorobenzoic acid

Cat. No.: B6364503
CAS No.: 1183275-64-0
M. Wt: 241.22 g/mol
InChI Key: FNJQOSHFWRXYOY-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a 3-cyanophenyl substituent at the C2 position and a fluorine atom at the C5 position of the benzoic acid core. Based on analogous compounds like 3-(2-cyanophenyl)-5-fluorobenzoic acid (CAS 1352317-82-8) and 5-(3-cyanophenyl)-2-fluorobenzoic acid (CAS 1183926-58-0) , the molecular formula is likely C₁₄H₈FNO₂, with a molar mass of 241.2 g/mol.

Properties

IUPAC Name

2-(3-cyanophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQOSHFWRXYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681136
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183275-64-0
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-(3-Cyanophenyl)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Configuration Key Features
2-(3-Cyanophenyl)-5-fluorobenzoic acid C₁₄H₈FNO₂ 241.2* 3-cyanophenyl (C2), F (C5) High electron-withdrawal; moderate acidity inferred from analogs
5-(3-Cyanophenyl)-2-fluorobenzoic acid C₁₄H₈FNO₂ 241.2 3-cyanophenyl (C5), F (C2) Positional isomer; similar polarity but distinct steric effects
3-(2-Cyanophenyl)-5-fluorobenzoic acid C₁₄H₈FNO₂ 241.2 2-cyanophenyl (C3), F (C5) 98% purity; stable at room temperature
2-(3-Aminocarbonylphenyl)-5-fluorobenzoic acid C₁₄H₁₀FNO₃ 259.23 3-aminocarbonylphenyl (C2), F (C5) pKa 3.46 (predicted); hydrogen-bonding capability
2-Fluoro-5-hydroxybenzoic acid C₇H₅FO₃ 156.11 F (C2), OH (C5) Lower acidity than cyano analogs; hydrophilic

*Note: Properties for this compound are inferred from structural analogs.

Physicochemical Properties

  • Acidity: The cyano group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to hydroxy or methoxy-substituted analogs (e.g., 2-fluoro-5-hydroxybenzoic acid, C₇H₅FO₃) .
  • Solubility: Cyano-substituted derivatives generally exhibit lower aqueous solubility than hydroxylated analogs due to reduced polarity.
  • Stability: 3-(2-Cyanophenyl)-5-fluorobenzoic acid (98% purity) demonstrates stability at room temperature, suggesting similar resilience for positional isomers .

Biological Activity

2-(3-Cyanophenyl)-5-fluorobenzoic acid is an organic compound notable for its diverse biological activities and applications in scientific research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C14H8FNO2
CAS Number: 1183275-64-0

The compound features a cyanophenyl group attached to a fluorobenzoic acid moiety, which contributes to its unique properties and biological interactions.

The mechanism of action of this compound is primarily based on its interaction with specific molecular targets, such as enzymes and receptors. The cyanophenyl group can modulate enzyme activity, while the fluorobenzoic acid moiety enhances binding affinity and specificity. This dual functionality allows the compound to act as a probe in biochemical assays and potentially inhibit or enhance various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds, such as:

Compound NameBiological Activity
2-(3-Cyanophenyl)-4-fluorobenzoic acidModerate enzyme inhibition
2-(4-Cyanophenyl)-5-fluorobenzoic acidLower antimicrobial activity
2-(3-Cyanophenyl)-5-chlorobenzoic acidEnhanced anti-inflammatory effects

This table highlights the unique biological profile of this compound compared to its analogs.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction Research : A research article in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on COX-1 and COX-2 enzymes. The findings revealed that it selectively inhibits COX-2, suggesting a pathway for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

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